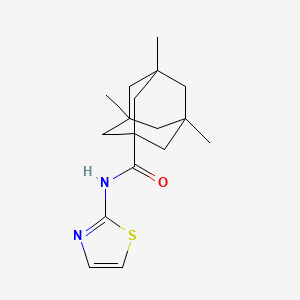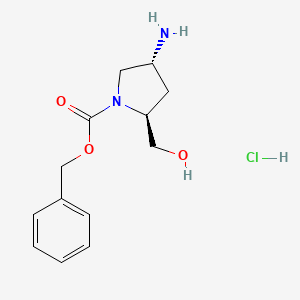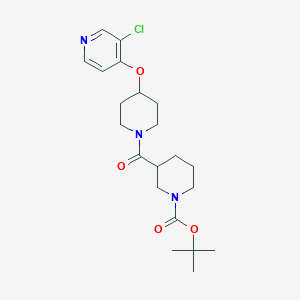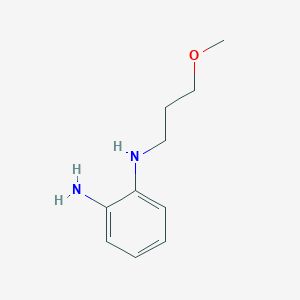
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as derivatizing agents in analytical chemistry. Although the specific compound N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the chemical behavior and potential applications of sulfonamides with nitro and methyl substituents on the benzene ring.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of amines with sulfonyl chlorides or other sulfonating agents. For example, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to give N,N-disubstituted sulfonamides . Similarly, dibenzenesulfonamides with anticancer properties were synthesized in a multi-step process, starting from appropriate amines and sulfonyl chlorides . These methods could potentially be adapted for the synthesis of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often confirmed using spectroscopic techniques such as NMR and HRMS. For instance, the structure of new dibenzenesulfonamides was confirmed using 1H NMR, 13C NMR, and HRMS . Additionally, the molecular structure and various spectroscopic properties of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were studied using both experimental and computational methods, including DFT calculations . These techniques could be employed to analyze the molecular structure of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including alkylation, arylation, and reactions with amines. For example, 2- and 4-nitrobenzenesulfonamides can be alkylated to give N-alkylated sulfonamides , and N-benzyl-2-nitrobenzenesulfonamides can undergo intramolecular arylation . The Smiles rearrangement of 2,4-dinitrobenzenesulfonamide with acyl chlorides produces nitriles . These reactions demonstrate the versatility of sulfonamides in organic synthesis, which could be relevant for the chemical reactions of N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their functional groups. For instance, the presence of nitro groups can enhance the electron-withdrawing capacity and reactivity of the compound. The derivatizing reagent 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts specifically with primary amines and shows excellent gas chromatographic properties . The carbonic anhydrase inhibitory effects of dibenzenesulfonamides were evaluated, indicating potential biomedical applications . These properties suggest that N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide may also possess unique physical and chemical characteristics suitable for analytical and medicinal applications.
Propiedades
IUPAC Name |
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-6-8(11(13)14)4-7(5-9(6)12(15)16)19(17,18)10(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAJJURTSAUERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-3,5-dinitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)
![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)
![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)
![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)


![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)